BenchChemオンラインストアへようこそ!

2-((2-Bromo-5-methoxyphenyl)amino)-N-(cyclopropylmethyl)acetamide

Medicinal Chemistry Drug Design ADME Prediction

2-((2-Bromo-5-methoxyphenyl)amino)-N-(cyclopropylmethyl)acetamide (CAS 1384738-74-2) is a synthetic, low-molecular-weight phenylaminoacetamide derivative. It incorporates a 2-bromo-5-methoxyphenyl aniline moiety linked via a secondary amine to an N-(cyclopropylmethyl)acetamide terminus, yielding a molecular formula of C₁₃H₁₇BrN₂O₂ and a molecular weight of 313.19 g·mol⁻¹.

Molecular Formula C13H17BrN2O2
Molecular Weight 313.19 g/mol
Cat. No. B14916394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((2-Bromo-5-methoxyphenyl)amino)-N-(cyclopropylmethyl)acetamide
Molecular FormulaC13H17BrN2O2
Molecular Weight313.19 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)Br)NCC(=O)NCC2CC2
InChIInChI=1S/C13H17BrN2O2/c1-18-10-4-5-11(14)12(6-10)15-8-13(17)16-7-9-2-3-9/h4-6,9,15H,2-3,7-8H2,1H3,(H,16,17)
InChIKeyMZOCEXSEQOVRMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((2-Bromo-5-methoxyphenyl)amino)-N-(cyclopropylmethyl)acetamide – Procurement-Ready Structural and Physicochemical Baseline for Research Selection


2-((2-Bromo-5-methoxyphenyl)amino)-N-(cyclopropylmethyl)acetamide (CAS 1384738-74-2) is a synthetic, low-molecular-weight phenylaminoacetamide derivative . It incorporates a 2-bromo-5-methoxyphenyl aniline moiety linked via a secondary amine to an N-(cyclopropylmethyl)acetamide terminus, yielding a molecular formula of C₁₃H₁₇BrN₂O₂ and a molecular weight of 313.19 g·mol⁻¹ . The compound is supplied at ≥98% purity and stored under recommended conditions of 2–8 °C in a dry, sealed environment . Key computed physicochemical descriptors include a calculated octanol-water partition coefficient (cLogP) of approximately 2.4 and a topological polar surface area (TPSA) of 50.36 Ų, values that place it within favorable drug-like property space for CNS-penetrant or membrane-permeable small-molecule probe candidates . The bromine atom at the ortho-position of the phenyl ring provides a synthetic handle for downstream derivatization via cross-coupling reactions, while the cyclopropylmethyl group introduces conformational constraint that can modulate target binding and metabolic stability . These combined features make the compound a versatile scaffold for medicinal chemistry programs targeting receptor families that recognize substituted acetamide ligands, including sigma receptors and monoamine oxidases [1].

Why N-(Cyclopropylmethyl)-2-((2-bromo-5-methoxyphenyl)amino)acetamide Cannot Be Trivially Replaced by Generic Analogs


Substitution of 2-((2-bromo-5-methoxyphenyl)amino)-N-(cyclopropylmethyl)acetamide with a closely related phenylaminoacetamide analog carries quantifiable risk of altering key molecular properties that govern target engagement, membrane permeability, metabolic stability, and synthetic tractability. At the physicochemical level, removal of the bromine substituent reduces both the compound's steric bulk and its capacity for halogen bonding, which can directly attenuate binding affinity at targets where the ortho-bromo group participates in key protein–ligand interactions . Replacement of the cyclopropylmethyl amide tail with a simple methyl or ethyl group lowers conformational constraint and increases the number of energetically accessible conformers, potentially decreasing binding selectivity and increasing off-target promiscuity [1]. At the pharmacokinetic level, the cyclopropylmethyl group is a recognized metabolic soft spot shield: cyclopropyl rings resist cytochrome P450-mediated oxidative dealkylation more effectively than linear alkyl chains, thereby extending metabolic half-life in hepatic microsomal assays [2]. In terms of synthetic utility, the bromine atom provides a reactive site for palladium-catalyzed cross-coupling (Suzuki, Buchwald–Hartwig, etc.) that is absent in des-bromo or chloro analogs, which either lack reactivity or exhibit substantially different oxidative addition kinetics . These multidimensional factors mean that substituting even a single functional group can produce a compound with materially different performance in biological assays and downstream synthetic applications, undermining the reproducibility of screening campaigns and lead optimization efforts.

Quantitative Differentiation Evidence: 2-((2-Bromo-5-methoxyphenyl)amino)-N-(cyclopropylmethyl)acetamide versus Closest Structural Analogs


Lipophilicity and Predicted Membrane Permeability: Cyclopropylmethyl vs. N-Methyl Analog

The substitution of the N-methyl group in 2-(2-bromo-5-methoxyphenyl)-2-(methylamino)acetamide (BAMMA; CAS 1696769-20-6; MW 273.13) with the N-(cyclopropylmethyl) moiety in the target compound (MW 313.19) results in a calculated increase in cLogP from approximately 1.5 to 2.4 . This approximately 0.9 log unit increase corresponds to a roughly 8-fold increase in octanol-water partition coefficient, predicting enhanced passive membrane permeability and potential for blood-brain barrier penetration [1]. TPSA remains essentially unchanged (approximately 50.4 vs. 50.4 Ų), indicating that the increase in lipophilicity is achieved without compromising hydrogen-bonding capacity . For CNS-targeted probe development, a cLogP in the 2–3 range and TPSA < 60 Ų are favorable parameters that the target compound satisfies more optimally than its N-methyl analog [1].

Medicinal Chemistry Drug Design ADME Prediction

Halogen Bonding Potential and Synthetic Versatility: Ortho-Bromo vs. Des-Bromo Analog

The ortho-bromine substituent in the target compound provides a σ-hole halogen bond donor with a calculated positive electrostatic potential of approximately +8 to +12 kcal·mol⁻¹ on the bromine surface, which can engage in stabilizing interactions with backbone carbonyl oxygens or π-systems in protein binding pockets [1]. In contrast, the des-bromo analog (2-((5-methoxyphenyl)amino)-N-(cyclopropylmethyl)acetamide) lacks this halogen bonding capability entirely . Furthermore, the C–Br bond serves as a versatile synthetic handle: oxidative addition rates with Pd(0) catalysts are approximately 10–100 fold faster for aryl bromides than for aryl chlorides, enabling efficient Suzuki-Miyaura and Buchwald-Hartwig couplings that are not accessible with the des-bromo analog [2]. This dual advantage – target engagement via halogen bonding and downstream synthetic diversification – constitutes a material differentiation that impacts both hit-to-lead optimization efficiency and the breadth of accessible chemical space.

Medicinal Chemistry Synthetic Chemistry Fragment-Based Drug Design

Conformational Constraint and Predicted Metabolic Stability: Cyclopropylmethyl vs. n-Propyl Amide

The cyclopropylmethyl group in the target compound restricts the conformational freedom of the acetamide side chain compared to an n-propyl analog. The three-membered ring introduces angular strain (approximately 27.5 kcal·mol⁻¹ ring strain energy) that limits rotation about the C–N bond and reduces the number of low-energy conformers [1]. This conformational restriction can translate into higher binding selectivity for targets that recognize a specific ligand geometry, as demonstrated in phenylcyclopropylmethylamine series targeting sigma receptors [2]. Additionally, the cyclopropyl ring is substantially more resistant to cytochrome P450-mediated C–H oxidation than linear alkyl chains: studies on cyclopropyl-containing drugs show that the C–H bonds of the cyclopropane ring have higher bond dissociation energies (~106 kcal·mol⁻¹) compared to secondary C–H bonds in n-propyl groups (~98 kcal·mol⁻¹), leading to slower oxidative metabolism [3]. For procurement decisions in programs where metabolic stability is a key selection criterion, the cyclopropylmethyl analog is expected to exhibit a longer in vitro half-life than the corresponding n-propyl derivative.

Drug Metabolism Pharmacokinetics Medicinal Chemistry

Electronic Modulation of the Aniline Ring: 2-Bromo-5-methoxy vs. 2-Chloro-5-methoxy Substitution Pattern

The combination of an electron-withdrawing bromine at the 2-position and an electron-donating methoxy group at the 5-position creates a dipole across the aromatic ring that is distinct from the chloro analog. The Hammett σₘ value for Br is +0.39, while for Cl it is +0.37; the σₚ value for OCH₃ is −0.27 [1]. This results in a net electron-deficient character at the brominated position (more pronounced with Br than Cl due to greater polarizability of the C–Br bond) and electron-rich character at the methoxy-substituted position. In sigma receptor ligands with phenylcyclopropylmethylamine scaffolds, substitution pattern on the aromatic ring has been shown to modulate sigma-1 versus sigma-2 subtype selectivity by factors exceeding 10-fold [2]. While direct affinity data for this specific compound are not publicly available, the bromo-methoxy pairing is expected to confer a unique electronic profile compared to the chloro analog, potentially translating into different target binding kinetics and selectivity fingerprints [2][3]. The higher atomic polarizability of bromine (3.05 ų) versus chlorine (2.18 ų) may also enhance dispersion interactions in hydrophobic binding pockets [3].

Physical Organic Chemistry Medicinal Chemistry SAR Analysis

Vendor-Supplied Purity Threshold and Batch Consistency for Reproducible Screening

Commercially supplied 2-((2-bromo-5-methoxyphenyl)amino)-N-(cyclopropylmethyl)acetamide carries a minimum purity specification of ≥98% as determined by HPLC . In contrast, several closely related analogs such as 2-(2-bromo-5-methoxyphenyl)-2-(methylamino)acetamide (BAMMA) are typically supplied at 95% purity . This 3 percentage-point purity differential corresponds to a potential 2.5-fold higher level of impurities in the lower-grade material, which in a high-throughput screening context at 10 µM compound concentration could introduce confounding biological activity from impurities at concentrations exceeding 500 nM – well within the range of detectable pharmacology for many target classes [1]. For procurement decisions where data reproducibility and minimal false-positive rates are critical, the higher purity grade of the target compound provides quantifiable quality assurance.

Quality Control Chemical Procurement High-Throughput Screening

Priority Application Scenarios for 2-((2-Bromo-5-methoxyphenyl)amino)-N-(cyclopropylmethyl)acetamide Based on Differentiated Evidence


CNS-Penetrant Probe Development Leveraging Optimized cLogP and TPSA Profile

With a calculated cLogP of 2.4 and TPSA of 50.36 Ų, this compound occupies the favorable CNS drug-like space . Researchers developing sigma receptor ligands or MAO inhibitors for neurodegenerative disease models can prioritize this scaffold over its N-methyl analog, which is predicted to have a lower cLogP (~1.5) and consequently reduced passive BBB permeability [1]. The cyclopropylmethyl group further enhances metabolic stability relative to linear alkyl amides, making the compound suitable for in vivo pharmacokinetic studies in rodent models where rapid clearance of simpler analogs often confounds efficacy readouts [2].

Diversifiable Core Scaffold for Parallel Library Synthesis via Pd-Catalyzed Cross-Coupling

The ortho-bromine atom serves as a reactive site for Suzuki-Miyaura and Buchwald-Hartwig coupling reactions, enabling rapid generation of analog libraries from a single starting material . Unlike the des-bromo or chloro analogs, which either lack this functionality or react with significantly slower kinetics, this compound enables medicinal chemistry teams to explore chemical space around the phenyl ring with high synthetic efficiency [1]. The ≥98% purity specification ensures that library compounds are generated from a clean starting point, reducing the need for extensive post-synthesis purification .

Sigma Receptor Pharmacology Studies Requiring Defined Subtype Selectivity Fingerprints

Published SAR on 1-phenyl-2-cyclopropylmethylamine derivatives demonstrates that the cyclopropylmethyl group and aromatic substitution pattern are key determinants of sigma-1 versus sigma-2 subtype selectivity . This compound, bearing both the cyclopropylmethyl amide motif and the 2-bromo-5-methoxyphenyl aniline, represents a structurally defined probe that fits within this pharmacophore model [1]. The higher purity grade (≥98%) minimizes confounding effects from impurities in radioligand binding displacement assays, where even low-level contaminants can produce misleading Ki values [2].

Metabolic Stability-Critical In Vivo Pharmacology in Rodent Models

The cyclopropyl group's inherent resistance to CYP-mediated oxidation predicts a longer in vivo half-life compared to N-propyl or N-ethyl analogs . This property is critical for behavioral pharmacology studies (e.g., forced swim test, locomotor activity assays) where sustained target engagement over several hours is required to observe a phenotypic response [1]. The favorable CNS physicochemical profile (cLogP 2.4, TPSA 50.36) further supports adequate brain exposure after systemic administration [2].

Quote Request

Request a Quote for 2-((2-Bromo-5-methoxyphenyl)amino)-N-(cyclopropylmethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.